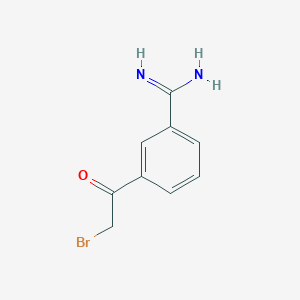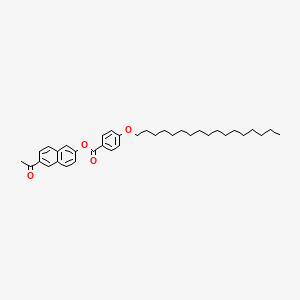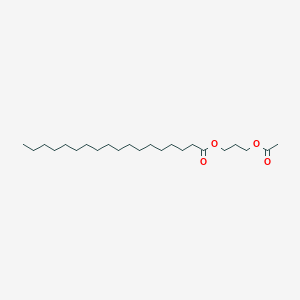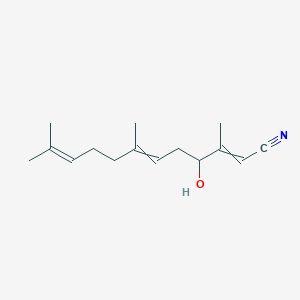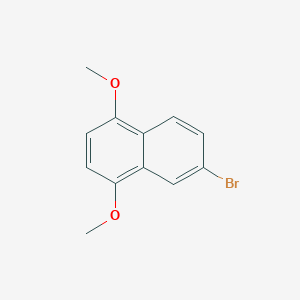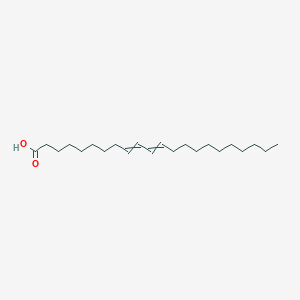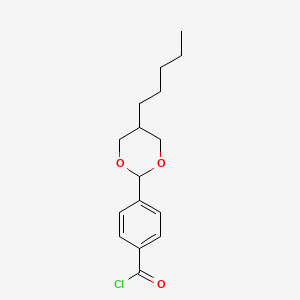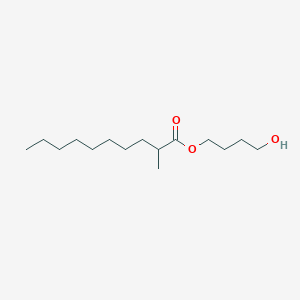
4-Hydroxybutyl 2-methyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybutyl 2-methyldecanoate is an organic compound with the molecular formula C14H28O3. It is a colorless, oily liquid that is used in various chemical and industrial applications. This compound is known for its unique chemical structure, which includes a hydroxybutyl group and a methyldecanoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 2-methyldecanoate typically involves the esterification of 4-hydroxybutanol with 2-methyldecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybutyl 2-methyldecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Forms 4-oxobutyl 2-methyldecanoate.
Reduction: Forms 4-hydroxybutyl 2-methyldecanol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Hydroxybutyl 2-methyldecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 4-Hydroxybutyl 2-methyldecanoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological systems. The compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
4-Hydroxybutyl 2-methyldecanoate can be compared with other similar compounds such as:
4-Hydroxybutyl acrylate: Similar in structure but contains an acrylate group instead of a methyldecanoate group.
4-Hydroxybutyl acetate: Contains an acetate group instead of a methyldecanoate group.
4-Hydroxybutyl benzoate: Contains a benzoate group instead of a methyldecanoate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups attached to the hydroxybutyl moiety.
Propriétés
Numéro CAS |
91590-59-9 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
4-hydroxybutyl 2-methyldecanoate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-11-14(2)15(17)18-13-10-9-12-16/h14,16H,3-13H2,1-2H3 |
Clé InChI |
QCLKACIHVCRGFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)C(=O)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)



![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
